2H-Pyran, tetrahydro-2-(oxiranylmethoxy)-
Overview
Description
2H-Pyran, tetrahydro-2-(oxiranylmethoxy)- is a heterocyclic organic compound featuring a pyran ring fused with an epoxide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, tetrahydro-2-(oxiranylmethoxy)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of γ-hydroxy olefins with cerium ammonium nitrate, which facilitates the formation of the tetrahydropyran ring . Another approach involves the use of lanthanide triflates as catalysts for the intramolecular hydroalkoxylation of hydroxyalkenes .
Industrial Production Methods
Industrial production of this compound may leverage scalable synthetic routes such as the platinum-catalyzed hydroalkoxylation of hydroxy olefins, which is known for its efficiency and high yield . The use of room temperature ionic liquids (RTILs) as solvents can also enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2H-Pyran, tetrahydro-2-(oxiranylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols.
Reduction: Reduction of the pyran ring can yield tetrahydropyran derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the epoxide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include diols from oxidation, tetrahydropyran derivatives from reduction, and various substituted pyran derivatives from nucleophilic substitution .
Scientific Research Applications
2H-Pyran, tetrahydro-2-(oxiranylmethoxy)- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-Pyran, tetrahydro-2-(oxiranylmethoxy)- involves its interaction with various molecular targets. The epoxide group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Properties
IUPAC Name |
2-(oxiran-2-ylmethoxy)oxane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-4-9-8(3-1)11-6-7-5-10-7/h7-8H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJPDLYSFQMHHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCC2CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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